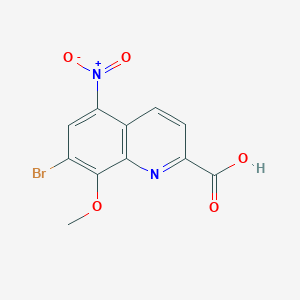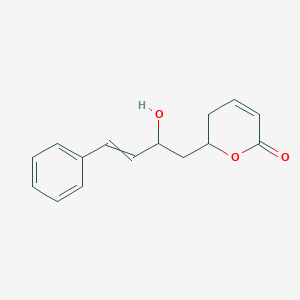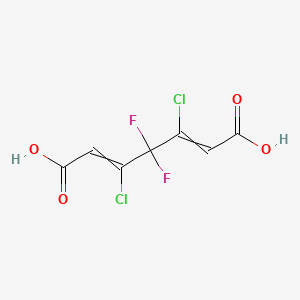
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid is a chemical compound characterized by the presence of chlorine and fluorine atoms attached to a hepta-dienedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid typically involves multi-step organic reactions. One common method includes the use of halogenation reactions where chlorine and fluorine atoms are introduced into the hepta-dienedioic acid structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.
化学反応の分析
Types of Reactions
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and gene expression.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid: Characterized by the presence of chlorine and fluorine atoms.
This compound: Similar structure but with different halogen substitutions.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
92569-12-5 |
|---|---|
分子式 |
C7H4Cl2F2O4 |
分子量 |
261.00 g/mol |
IUPAC名 |
3,5-dichloro-4,4-difluorohepta-2,5-dienedioic acid |
InChI |
InChI=1S/C7H4Cl2F2O4/c8-3(1-5(12)13)7(10,11)4(9)2-6(14)15/h1-2H,(H,12,13)(H,14,15) |
InChIキー |
SWNHOJJXMMDELZ-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(C(=CC(=O)O)Cl)(F)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


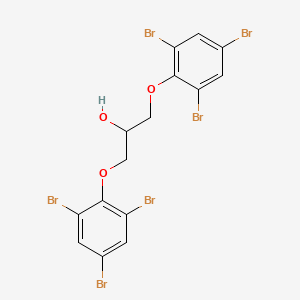
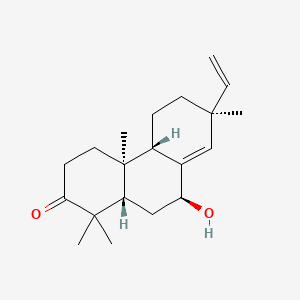
![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
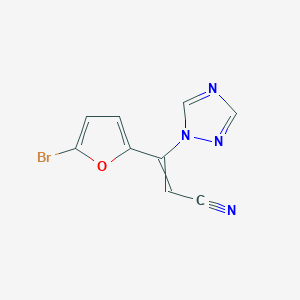
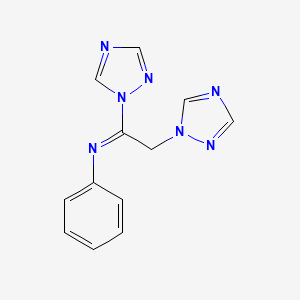
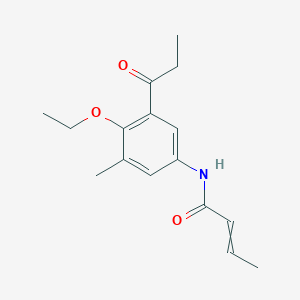
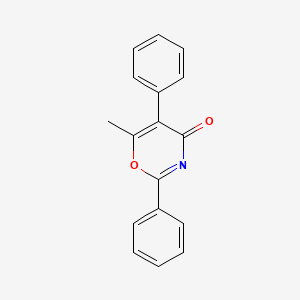

![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
